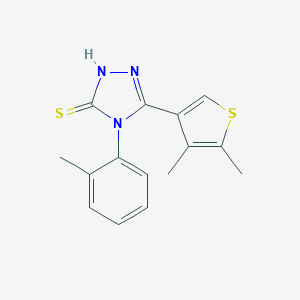![molecular formula C15H24BrN5OS B457077 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457077.png)
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is the cyclocondensation of acetylenic ketones with hydrazines, which can be catalyzed by transition metals such as rhodium . The reaction conditions often include the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
類似化合物との比較
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3(5)-Substituted pyrazoles
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of both a hydrazinecarbothioamide and a cyclohexyl group. These structural features may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C15H24BrN5OS |
|---|---|
分子量 |
402.4g/mol |
IUPAC名 |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H24BrN5OS/c1-10-14(16)11(2)21(20-10)9-8-13(22)18-19-15(23)17-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,18,22)(H2,17,19,23) |
InChIキー |
JYIWSQCHAGIJCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2CCCCC2)C)Br |
正規SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2CCCCC2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5-ethyl-2-thienyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456995.png)
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456996.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B456999.png)
![2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457000.png)
methanone](/img/structure/B457002.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B457007.png)
![N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457008.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B457010.png)
methanone](/img/structure/B457012.png)
![5-[3-({[4-(Difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457013.png)
![(4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B457014.png)

![(5E)-3-ethyl-5-({5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457017.png)
